2-(Prop-2-en-1-yloxy)propanoic acid
Overview
Description
2-(Prop-2-en-1-yloxy)propanoic acid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of an allyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yloxy)propanoic acid typically involves the reaction of allyl alcohol with propanoic acid under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the esterification process. The general reaction scheme is as follows:
Allyl alcohol+Propanoic acid→2-(Prop-2-en-1-yloxy)propanoic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Propanoic acid derivatives or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(Prop-2-en-1-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yloxy)propanoic acid involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-en-1-yloxy)acetic acid
- 2-(Prop-2-en-1-yloxy)butanoic acid
- 2-(Prop-2-en-1-yloxy)pentanoic acid
Uniqueness
2-(Prop-2-en-1-yloxy)propanoic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the allyloxy group allows for versatile chemical modifications, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-prop-2-enoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJMVZFPBGZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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